molecular formula C27H31N3O8S B12777816 1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dimaleate hydrate CAS No. 117596-43-7

1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dimaleate hydrate

Cat. No.: B12777816
CAS No.: 117596-43-7
M. Wt: 557.6 g/mol
InChI Key: MZFWLUMYAZSWAR-LVEZLNDCSA-N
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Description

1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dimaleate hydrate is a complex organic compound with a unique structure that includes a piperazine ring, an imino group, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dimaleate hydrate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dimaleate hydrate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, dichloromethane). The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dimaleate hydrate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dimaleate hydrate involves its interaction with specific molecular targets and pathways. The imino group and phenylthio group play crucial roles in its activity, allowing it to bind to target molecules and modulate their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dimaleate hydrate include:

  • 1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine
  • 1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine monohydrate
  • 1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dihydrochloride

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and its unique hydrate form. This combination can result in distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

117596-43-7

Molecular Formula

C27H31N3O8S

Molecular Weight

557.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(4-methylpiperazin-1-yl)-2-(2-phenylsulfanylphenyl)ethanimine

InChI

InChI=1S/C19H23N3S.2C4H4O4/c1-21-11-13-22(14-12-21)19(20)15-16-7-5-6-10-18(16)23-17-8-3-2-4-9-17;2*5-3(6)1-2-4(7)8/h2-10,20H,11-15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

MZFWLUMYAZSWAR-LVEZLNDCSA-N

Isomeric SMILES

CN1CCN(CC1)C(=N)CC2=CC=CC=C2SC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)C(=N)CC2=CC=CC=C2SC3=CC=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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